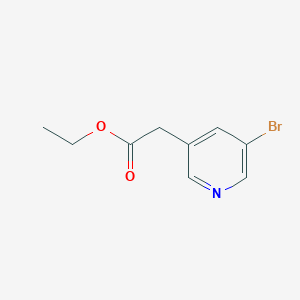
2-(5-bromopyridin-3-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(5-bromopyridin-3-yl)acetate, also known as EBPAA, is a synthetic organic compound that has been widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 247.15 g/mol. EBPAA is a versatile compound that has been used for a variety of applications, including synthesis of other compounds, biochemical research, and drug development.
Applications De Recherche Scientifique
Amélioration de l'activité biologique
Des modifications de ce composé ont montré qu'elles renforçaient ses activités biologiques. Par exemple, il a été utilisé dans la synthèse de bases de Schiff, qui sont connues pour leurs effets inhibiteurs potentiels sur les enzymes ou les récepteurs .
Recherche pharmaceutique
En raison de sa nature réactive, le 2-(5-bromopyridin-3-yl)acétate d'éthyle est souvent utilisé en recherche pharmaceutique pour la synthèse de molécules plus complexes qui peuvent avoir un potentiel thérapeutique .
Science des matériaux
En science des matériaux, ce composé peut être utilisé comme précurseur pour créer de nouveaux matériaux avec les propriétés souhaitées, telles qu'une durabilité accrue ou une conductivité améliorée .
Synthèse chimique
Il sert d'intermédiaire dans les processus de synthèse chimique, en particulier dans la formation de divers composés organiques par des réactions telles que l'estérification ou l'amidation .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence lors de l'analyse de structures ou de composés similaires .
Conception et développement de médicaments
Ce composé est également précieux dans la conception et le développement de médicaments, où il peut être incorporé dans des molécules médicamenteuses plus importantes pour améliorer leur efficacité ou réduire les effets secondaires .
Recherche sur les maladies infectieuses
Des études récentes ont exploré l'utilisation d'analogues de ce composé comme inhibiteurs potentiels du SARS-CoV-2, indiquant sa pertinence dans la recherche sur les maladies infectieuses .
Propriétés
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQZLOIRUPOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709145 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847375-33-1 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

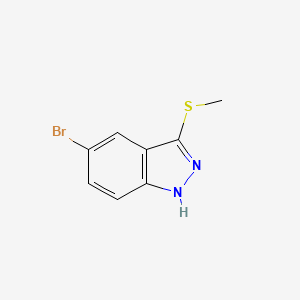
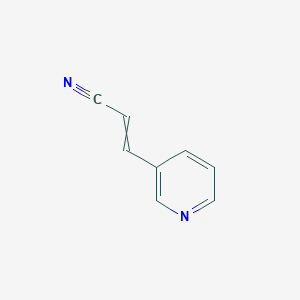
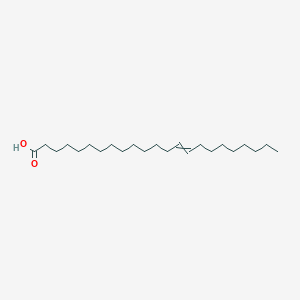

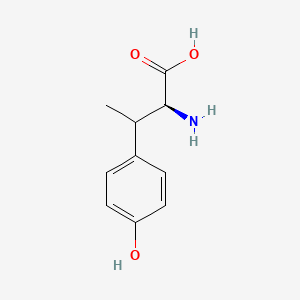
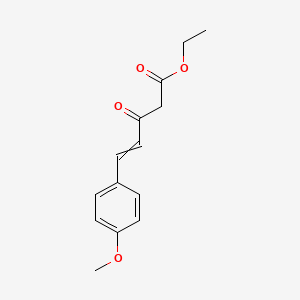
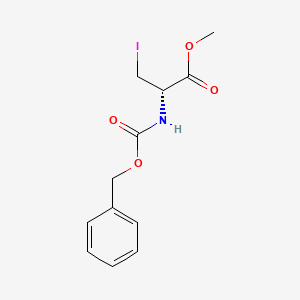

![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] 16-methylheptadecanoate](/img/structure/B1505524.png)
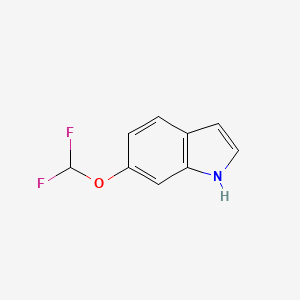
![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)
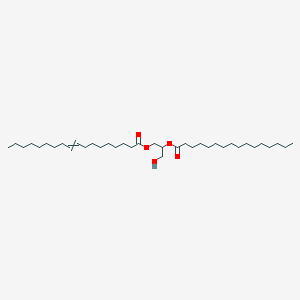
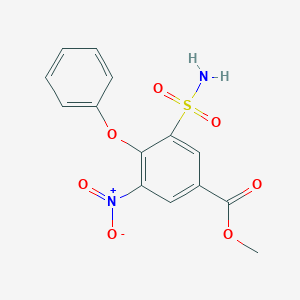
![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)